Methyl Lucidenate N

Description

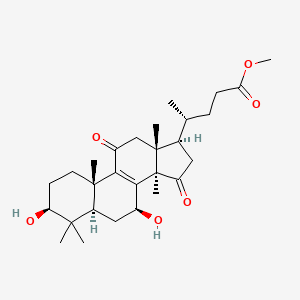

Structure

3D Structure

Properties

Molecular Formula |

C28H42O6 |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

methyl (4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C28H42O6/c1-15(8-9-22(33)34-7)16-12-21(32)28(6)24-17(29)13-19-25(2,3)20(31)10-11-26(19,4)23(24)18(30)14-27(16,28)5/h15-17,19-20,29,31H,8-14H2,1-7H3/t15-,16-,17+,19+,20+,26+,27-,28+/m1/s1 |

InChI Key |

IURJGJVSAQSDJJ-MDNRWGJGSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C |

Canonical SMILES |

CC(CCC(=O)OC)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |

Origin of Product |

United States |

Isolation and Derivation of Methyl Lucidenate N

Extraction Methodologies from Biological Sources

The initial step in obtaining Methyl Lucidenate N involves its extraction from the source organism. This process is highly dependent on the choice of organism and the solvent systems employed to ensure efficient recovery of the target compound.

Methyl Lucidenate N is consistently isolated from the fungus Ganoderma lucidum, a well-known medicinal mushroom. koreascience.krnih.govscielo.org.mx Research has specified that the fruiting bodies of the mushroom are the primary source tissue for this compound. koreascience.krnih.govmedchemexpress.comchemfaces.com The dried fruiting bodies are typically used as the starting material for the extraction process. nih.govchemfaces.comchemfaces.com Different parts of G. lucidum, including the mycelia, spores, and fruiting bodies, are known to produce a variety of bioactive compounds, with triterpenoids like Methyl Lucidenate N being prominent in the fruiting bodies. koreascience.kr

The selection of an appropriate solvent system is critical for the effective extraction of triterpenoids from Ganoderma lucidum. The process often begins with a general extraction using a polar solvent, followed by partitioning with solvents of varying polarity to separate compounds based on their chemical properties.

Initial extraction of the dried and powdered fruiting bodies of G. lucidum is commonly performed with solvents such as methanol (B129727) or ethanol (B145695). chemfaces.comthieme-connect.comresearchgate.net Following this, the crude extract is typically subjected to further fractionation. For instance, a chloroform-soluble fraction derived from a methanol extract has been shown to contain a mixture of triterpenoids, including Methyl Lucidenate N. koreascience.kr The use of different organic solvents like ethyl acetate (B1210297), dichloromethane, and acetone (B3395972) is also reported for fractionating the initial extracts. chemfaces.comchemfaces.comchemfaces.com Optimization of extraction often involves sequential partitioning to isolate fractions enriched with specific classes of compounds. A common strategy involves creating an ethyl acetate fraction from an 80% ethanol extract, which is then carried forward for further purification. chemfaces.com

Table 1: Solvent Systems Used in the Extraction of Triterpenoids from Ganoderma lucidum

| Extraction Step | Solvent(s) | Purpose | Source(s) |

| Initial Extraction | Methanol, Ethanol (e.g., 80-95%) | To create a crude extract containing a broad range of compounds. | chemfaces.comthieme-connect.comresearchgate.netresearchgate.net |

| Fractionation/Partitioning | Chloroform | To isolate a fraction enriched with triterpenoids like Methyl Lucidenate N from the crude extract. | koreascience.kr |

| Fractionation/Partitioning | Ethyl Acetate | To create a fraction from an ethanol extract for further purification. | chemfaces.com |

| General Solubilization | Dichloromethane, DMSO, Acetone | Used for dissolving extracts and purified compounds for analysis. | chemfaces.comchemfaces.com |

Chromatographic Separation Techniques for Purification

Following solvent extraction and fractionation, the resulting enriched mixtures require further separation to isolate pure Methyl Lucidenate N. This is achieved through various chromatographic techniques that separate molecules based on their physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of Methyl Lucidenate N. koreascience.krthieme-connect.comresearchgate.net Semi-preparative and preparative HPLC are frequently employed to separate individual compounds from complex fractions. koreascience.krchemfaces.comchemfaces.comthieme-connect.com

In a typical procedure, a fraction obtained from column chromatography is subjected to reversed-phase (RP) HPLC. For example, a YMC RP-18 column with a methanol-water gradient system (e.g., from 50:50 to 95:5) has been successfully used to yield pure Methyl Lucidenate N (10 mg) from a larger fraction. koreascience.kr This demonstrates the high resolution and efficiency of HPLC in isolating specific triterpenoids.

Besides HPLC, other chromatographic methods are vital in the multi-step purification process. Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique used for the large-scale fractionation of crude extracts before final purification by HPLC. thieme-connect.comresearchgate.netkromaton.fr CPC operates by partitioning solutes between two immiscible liquid phases, with one serving as the stationary phase retained by a centrifugal field. kromaton.fr For Ganoderma lucidum extracts, CPC has been utilized with solvent systems like hexane-EtOAc-MeOH-Water to separate the methanol extract into over 40 fractions based on polarity. thieme-connect.comresearchgate.netchemfaces.com

Traditional column chromatography using stationary phases like silica (B1680970) gel is also a fundamental preliminary step. koreascience.krchemfaces.com For instance, a chloroform-soluble fraction is often first applied to a silica gel column and eluted with a solvent gradient, such as hexane-acetone, to yield several sub-fractions. koreascience.kr Additionally, size-exclusion chromatography using Sephadex LH-20 is another common technique to separate compounds based on their molecular size. chemfaces.comresearchgate.net

Table 2: Chromatographic Techniques for Methyl Lucidenate N Purification

| Technique | Stationary/Mobile Phase Example | Purpose | Source(s) |

| Silica Gel Column Chromatography | Silica gel; Hexane-Acetone gradient | Initial fractionation of crude extracts. | koreascience.krchemfaces.com |

| Centrifugal Partition Chromatography (CPC) | Hexane-EtOAc-MeOH-Water system | Large-scale fractionation of crude extracts prior to HPLC. | thieme-connect.comresearchgate.netchemfaces.com |

| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Separation based on molecular size. | chemfaces.comresearchgate.net |

| Reversed-Phase HPLC (RP-HPLC) | YMC RP-18 column; Methanol-Water gradient | Final purification of Methyl Lucidenate N to high purity. | koreascience.kr |

Semi-synthetic Derivatization Strategies for Analog Generation

Research into the structure-activity relationships of triterpenoids from Ganoderma lucidum often involves the generation of semi-synthetic analogs. While specific derivatization of Methyl Lucidenate N is not extensively detailed, general strategies applied to related lucidenic acids provide insight into potential modifications. One common method is the methylation of carboxylic acid functionalities to produce methyl esters. thieme-connect.comresearchgate.netchemfaces.com This process can convert lucidenic acids into their corresponding methyl lucidenate forms.

Furthermore, the isolation of related natural analogs, such as Butyl Lucidenate N, from G. lucidum suggests that variations in the ester group at certain positions on the triterpenoid (B12794562) skeleton occur naturally and can be a target for synthetic modification to generate a library of compounds for further study. koreascience.krscielo.org.mx

Biosynthetic Pathways of Methyl Lucidenate N

General Lanostane (B1242432) Triterpenoid (B12794562) Biosynthesis in Ganoderma Species

The foundational pathway for the biosynthesis of all Ganoderma triterpenoids (GTs), including Methyl Lucidenate N, is the Mevalonate (MVA) pathway. np-mrd.org This universal pathway in fungi is responsible for producing the basic building blocks of all isoprenoids. The process starts with acetyl-coenzyme A (acetyl-CoA) and can be broadly divided into four key stages: conversion, construction, condensation, and post-modification. np-mrd.org

The initial steps involve the conversion of acetyl-CoA into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net These precursors are then sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are joined to create squalene (B77637), a 30-carbon linear hydrocarbon. Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), which is the critical substrate for cyclization. scielo.org.mx The enzyme lanosterol (B1674476) synthase (LS), also known as 2,3-oxidosqualene-lanosterol cyclase (OSC), then catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, the first tetracyclic triterpenoid intermediate and the parent scaffold for all GTs. naturewillbio.comnih.gov

The key enzymes involved in this general pathway are well-characterized and essential for the production of the lanostane core structure.

| Enzyme | Abbreviation | Function in the Pathway |

|---|---|---|

| Acetyl-CoA acetyltransferase | AACT | Condenses two Acetyl-CoA molecules. |

| 3-Hydroxy-3-methylglutaryl-CoA synthase | HMGS | Forms HMG-CoA. nih.gov |

| 3-Hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key rate-limiting step. nih.gov |

| Mevalonate kinase | MK | Phosphorylates mevalonate. |

| Phosphomevalonate kinase | MPK | Adds a second phosphate (B84403) group. |

| Phosphomevalonate decarboxylase | MVD | Decarboxylates and dephosphorylates to form IPP. nih.gov |

| Isopentenyl diphosphate (B83284) isomerase | IDI | Isomerizes IPP to DMAPP. |

| Farnesyl diphosphate synthase | FPS | Synthesizes FPP from IPP and DMAPP. nih.gov |

| Squalene synthase | SQS | Condenses two FPP molecules to form squalene. nih.gov |

| Squalene monooxygenase | SE | Epoxidizes squalene to 2,3-oxidosqualene. |

| Lanosterol synthase | LS (OSC) | Cyclizes 2,3-oxidosqualene to lanosterol. nih.gov |

Enzymatic Steps and Precursor Transformations leading to Lucidenates

Once the lanosterol skeleton is formed, it undergoes a series of extensive modifications, known as post-modification or tailoring reactions, to generate the vast diversity of Ganoderma triterpenoids. np-mrd.org These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), reductases, and transferases, which add or modify functional groups at various positions on the lanostane core. mdpi.com

The biosynthesis of Methyl Lucidenate N from lanosterol is a multi-step process. The structure of Methyl Lucidenate N is methyl 3β,7β-dihydroxy-4,4,14α-trimethyl-11,15-dioxo-5α-chol-8-en-24-oate. thieme-connect.de This structure reveals the specific tailoring reactions that must occur:

Oxidation: The lanosterol molecule is subjected to extensive oxidation. Hydroxyl groups (-OH) are introduced at the C-3 and C-7 positions, while keto groups (=O) are formed at the C-11 and C-15 positions. These reactions are characteristic of CYP450 enzymes. mdpi.com

Side-Chain Cleavage: The standard C8 side chain of lanosterol is cleaved to form a shorter cholestane-type side chain ending in a carboxyl group. This process results in the formation of Lucidenic Acid N, the immediate precursor. knapsackfamily.com

Methylation: The final step is the esterification of the carboxyl group at C-24 of Lucidenic Acid N with a methyl group, a reaction likely catalyzed by a methyltransferase enzyme, to yield Methyl Lucidenate N. thieme-connect.deknapsackfamily.com

While the exact sequence and the specific enzymes for each step in the formation of Methyl Lucidenate N have not been fully elucidated, it is understood that the process involves a cascade of these oxidative and enzymatic modifications. scielo.org.mxmdpi.com The biosynthesis of related compounds, such as ganoderic acids, involves a similar series of tailoring reactions, highlighting a common enzymatic toolkit within Ganoderma for generating structural diversity. scielo.org.mx

Gene Expression and Regulation of Biosynthetic Enzymes

The production of Methyl Lucidenate N and other triterpenoids is tightly regulated at the genetic level. The expression of the biosynthetic genes, particularly those encoding key enzymes in the MVA pathway, is influenced by various factors, including the developmental stage of the fungus and external stimuli. nih.govmdpi.com

Key enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene synthase (SQS), and lanosterol synthase (LS) have been identified as critical control points in the pathway. nih.gov Studies have shown that the overexpression of the genes encoding these enzymes can significantly increase the total yield of triterpenoids. biocrick.com

The expression of these genes is modulated by signaling molecules and transcription factors.

Elicitors: Exogenous application of elicitors like salicylic (B10762653) acid (SA) and methyl jasmonate (MeJA) has been shown to significantly upregulate the transcript levels of key biosynthetic genes, including hmgr, sqs, and ls, leading to enhanced triterpenoid accumulation. nih.govnpatlas.org

Transcription Factors: Specific transcription factors play a crucial role in coordinating the expression of pathway genes. For example, the transcription factor GlbHLH5 has been identified as a positive regulator in G. lucidum. researchgate.netnpatlas.org Overexpression of the GlbHLH5 gene leads to increased transcription of HMGR, SQS, and LS, and consequently, a higher accumulation of triterpenoids. researchgate.netnpatlas.org Conversely, silencing this transcription factor reduces the expression of these key genes and decreases triterpenoid production. researchgate.net

This regulatory network allows the fungus to control the production of these complex secondary metabolites in response to developmental and environmental cues.

| Gene | Encoded Enzyme | Regulatory Factors |

|---|---|---|

| hmgr | 3-Hydroxy-3-methylglutaryl-CoA reductase | Upregulated by Methyl Jasmonate (MeJA), Salicylic Acid (SA); Positively regulated by GlbHLH5. researchgate.netnih.govnpatlas.org |

| sqs | Squalene synthase | Upregulated by MeJA, SA; Positively regulated by GlbHLH5. researchgate.netnih.govnpatlas.org |

| ls (osc) | Lanosterol synthase | Upregulated by MeJA, SA; Positively regulated by GlbHLH5. researchgate.netnih.govnpatlas.org |

| CYP450s | Cytochrome P450 monooxygenases | Expression is often correlated with triterpenoid content and can be induced by stress conditions. mdpi.combiocrick.com |

| GlbHLH5 | Transcription Factor | Responds to MeJA induction; activates expression of hmgr, sqs, and ls. researchgate.netnpatlas.org |

Chemical Synthesis and Structural Modifications of Methyl Lucidenate N

Total Synthesis Approaches to Methyl Lucidenate N

To date, a complete de novo total synthesis of Methyl Lucidenate N has not been reported in the scientific literature. The primary obstacles to its total synthesis include its significant stereochemical complexity, featuring eight stereocenters, which would require a high degree of asymmetric control to establish correctly. Furthermore, the molecule's multiple ketone functionalities are susceptible to reduction under various reaction conditions, and achieving regioselectivity in the oxidation of the lanostane (B1242432) skeleton is a formidable challenge. vulcanchem.com

However, the biosynthesis of ganoderic acids, the family to which Methyl Lucidenate N belongs, originates from lanosterol (B1674476). vulcanchem.com This natural precursor, with its pre-formed tetracyclic core, serves as a logical and more feasible starting point for semi-synthetic approaches.

A plausible semi-synthetic route to Methyl Lucidenate N would likely commence from lanosterol, a commercially available and relatively inexpensive starting material. The synthesis would involve a series of selective oxidation and hydroxylation reactions to introduce the functional groups present in the target molecule. Key transformations would include:

Introduction of the C-3 and C-7 hydroxyl groups: This could be achieved through a sequence of stereoselective reductions and oxidations.

Formation of the C-11 and C-15 ketones: This would require regioselective oxidation of the steroid backbone, potentially utilizing enzymatic or chemo-catalytic methods.

Modification of the side chain: The synthesis would necessitate the cleavage of the C24-C25 double bond in lanosterol and subsequent functionalization to form the methyl pentanoate side chain.

While a direct semi-synthesis of Methyl Lucidenate N has not been explicitly detailed, the synthesis of various ganoderic acid analogues from lanosterol provides a proof-of-concept for this strategy. researchgate.net

Targeted Chemical Modifications for Lead Compound Development

The development of novel therapeutic agents often relies on the strategic modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. While specific studies on the targeted chemical modification of Methyl Lucidenate N are limited, research on related lucidenic and ganoderic acids provides a framework for potential derivatization strategies. nih.govmdpi.com

Key sites for modification on the Methyl Lucidenate N scaffold include:

The C-3 and C-7 hydroxyl groups: These positions are amenable to esterification or etherification to modulate the compound's lipophilicity and cellular permeability. The introduction of different functional groups at these positions could also influence interactions with biological targets.

The C-11 and C-15 keto groups: These ketones could be selectively reduced to the corresponding hydroxyl groups, which could then be further functionalized. Alternatively, they could be converted to other functional groups such as oximes or hydrazones to explore structure-activity relationships.

The C-24 methyl ester: Hydrolysis of the methyl ester to the corresponding carboxylic acid could enhance water solubility and potentially alter the compound's biological activity. nih.gov Conversely, the formation of amides or other ester derivatives could be explored to improve the pharmacokinetic profile.

The synthesis of deuterated analogues, such as Methyl Lucidenate D2, represents another avenue for lead compound development. The replacement of hydrogen atoms with deuterium (B1214612) can alter the metabolic stability of the compound, potentially leading to a longer half-life and improved therapeutic efficacy. ontosight.ai

Below is a table summarizing potential modifications and their rationale:

| Modification Site | Potential Modification | Rationale for Modification |

| C-3 Hydroxyl | Esterification, Etherification | Modulate lipophilicity, improve cell permeability, explore SAR |

| C-7 Hydroxyl | Esterification, Etherification | Modulate lipophilicity, improve cell permeability, explore SAR |

| C-11 Keto | Reduction to hydroxyl, derivatization | Explore importance of keto group for activity, introduce new functional groups |

| C-15 Keto | Reduction to hydroxyl, derivatization | Explore importance of keto group for activity, introduce new functional groups |

| C-24 Methyl Ester | Hydrolysis to carboxylic acid | Enhance water solubility, alter biological activity |

| C-24 Methyl Ester | Amidation, alternative esterification | Improve pharmacokinetic profile, explore SAR |

| Various Positions | Deuteration | Increase metabolic stability, prolong half-life |

Regioselective and Stereoselective Synthesis Strategies

The successful chemical synthesis and modification of Methyl Lucidenate N hinges on the ability to control the regioselectivity and stereoselectivity of chemical reactions. durgapurgovtcollege.ac.inmasterorganicchemistry.com The complex arrangement of functional groups on the lanostane skeleton requires highly selective methods to target specific positions without affecting others.

Regioselectivity refers to the preferential reaction at one functional group or position over another. durgapurgovtcollege.ac.inmasterorganicchemistry.com In the context of Methyl Lucidenate N, achieving regioselectivity is crucial for reactions such as:

Selective oxidation: Differentiating between the various methylene (B1212753) groups on the steroid nucleus to introduce the C-11 and C-15 ketones would require a highly regioselective oxidation method.

Selective protection: To modify one hydroxyl group in the presence of the other, a regioselective protection strategy would be necessary. For example, the use of bulky protecting groups might allow for the selective protection of the less sterically hindered hydroxyl group.

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com Given the numerous stereocenters in Methyl Lucidenate N, controlling the stereochemical outcome of reactions is paramount. Examples of stereoselective strategies relevant to the synthesis of Methyl Lucidenate N include:

Stereoselective reduction of ketones: The reduction of the C-11 and C-15 ketones would need to be highly stereoselective to produce the desired alcohol stereoisomers. This could be achieved using chiral reducing agents or through substrate-directed reductions.

Stereoselective addition to double bonds: If a synthetic route involves the creation of the tetracyclic core, stereoselective additions to double bonds would be essential to establish the correct relative stereochemistry of the ring junctions.

The development of such selective synthetic methods is an active area of research and will be critical for unlocking the full therapeutic potential of Methyl Lucidenate N and its analogues.

Mechanistic Biological Investigations of Methyl Lucidenate N

Cellular and Molecular Targets Identification

Investigations into the direct molecular targets of Methyl Lucidenate N have explored its potential to interact with and inhibit key enzymes involved in various physiological and pathological processes.

Enzyme Inhibition Studies (e.g., Aldose Reductase, α-Glucosidase, Acetylcholinesterase, Butyrylcholinesterase, Tyrosinase, 5α-reductase, HMGs reductase)

While a broad range of enzymes has been proposed as potential targets for lanostane-type triterpenoids, specific inhibitory data for Methyl Lucidenate N remains largely uncharacterized for most. Research has provided more detailed findings for its parent compound, Lucidenic Acid N, particularly concerning its effects on cholinesterases.

There is currently no specific published data detailing the inhibitory effects of Methyl Lucidenate N on Aldose Reductase, α-Glucosidase, 5α-reductase, or HMG-CoA reductase. Similarly, while other methyl lucidenate isomers, such as Methyl Lucidenate F, have demonstrated inhibitory activity against tyrosinase with an IC50 value of 32.23 μM, equivalent studies specifically quantifying the effect of Methyl Lucidenate N have not been reported researchgate.net.

In the context of neurodegenerative diseases, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Studies have successfully quantified the inhibitory potential of Lucidenic Acid N against these enzymes. Lucidenic Acid N was found to inhibit acetylcholinesterase with an IC50 value of 25.91 ± 0.89 μM mdpi.comencyclopedia.pub. Its inhibitory effect was less potent against butyrylcholinesterase, with a reported IC50 of 188.36 ± 3.05 μM mdpi.comencyclopedia.pub. Although this data pertains to the parent carboxylic acid, it provides a basis for understanding the potential activity of its methyl ester derivative, Methyl Lucidenate N.

| Compound | Enzyme Target | IC50 Value (μM) |

|---|---|---|

| Lucidenic Acid N | Acetylcholinesterase (AChE) | 25.91 ± 0.89 |

| Lucidenic Acid N | Butyrylcholinesterase (BChE) | 188.36 ± 3.05 |

Receptor Binding Assays

The capacity of Methyl Lucidenate N to bind to specific cellular receptors has not been extensively documented in the scientific literature. While related compounds from Ganoderma lucidum, such as Lucidenic Acid A, have been investigated for their binding affinity to receptors like the human angiotensin-converting enzyme 2 (hACE2), specific receptor binding assays and their outcomes for Methyl Lucidenate N have not been reported nih.gov.

In Vitro Cellular Pathway Modulation

The effects of Methyl Lucidenate N on cellular pathways have been explored primarily through in vitro models, focusing on its influence on adipocyte differentiation and its anti-proliferative action against cancer cells.

Adipocyte Differentiation Inhibition in 3T3-L1 Cells

The 3T3-L1 preadipocyte cell line is a standard model for studying adipogenesis, the process of cell differentiation into adipocytes or fat cells. Research into the anti-hyperlipidemic effects of lucidenic acids has shown that Lucidenic Acid N, at a concentration of 80 μM, can reduce triglyceride accumulation in these cells by approximately 30% mdpi.com. Furthermore, reports indicate that Lucidenic Acid N, along with other derivatives like methyl lucidenate E2 and methyl lucidenate F, inhibit adipocyte differentiation, suggesting a potential class effect for these related triterpenoids mdpi.com. However, specific studies quantifying the direct inhibitory effect of Methyl Lucidenate N on 3T3-L1 differentiation are not available.

Anti-proliferative Effects in Cancer Cell Lines (e.g., HL-60, HeLa, MCF-7, HepG2, COLO205)

The cytotoxic and anti-proliferative properties of lucidenic acids have been evaluated against various human cancer cell lines. Studies have focused on Lucidenic Acid N, which has demonstrated cytotoxic effects across multiple lines. It exhibited inhibitory activity against HL-60 (human promyelocytic leukemia), HepG2 (human liver cancer), and COLO205 (human colon cancer) cells with IC50 values of 64.5 μM, 230 μM, and 486 μM, respectively encyclopedia.pub. At present, specific IC50 values detailing the anti-proliferative effects of Methyl Lucidenate N against these, or other specified cell lines such as HeLa and MCF-7, have not been published.

| Compound | Cancer Cell Line | Cell Type | IC50 Value (μM) |

|---|---|---|---|

| Lucidenic Acid N | HL-60 | Promyelocytic Leukemia | 64.5 |

| Lucidenic Acid N | HepG2 | Liver Carcinoma | 230 |

| Lucidenic Acid N | COLO205 | Colon Adenocarcinoma | 486 |

Modulation of Gene Expression (e.g., PPARγ, C/EBPα, SREBP-1c in adipogenesis)

The differentiation of adipocytes is a complex process regulated by a cascade of transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) nih.gov. While the inhibition of adipogenesis by lucidenic acid derivatives suggests an interaction with this regulatory network, direct evidence linking Methyl Lucidenate N to the modulation of PPARγ, C/EBPα, or SREBP-1c expression is currently lacking. Research on a related compound, Butyl Lucidenate N, has shown that it inhibits adipogenesis in 3T3-L1 cells by downregulating the gene expression of SREBP-1c mdpi.com. This finding suggests a potential mechanism that could be shared by other lucidenic acid esters, but requires specific investigation for Methyl Lucidenate N.

Anti-viral Activity (e.g., Epstein-Barr virus early antigen, hACE2)

Triterpenoids from Ganoderma lucidum, the family to which Methyl Lucidenate N belongs, have demonstrated notable anti-viral properties. A number of these compounds have been investigated for their ability to inhibit the activation of the Epstein-Barr virus (EBV) early antigen (EA), a key marker in the lytic cycle of the virus. While specific data on Methyl Lucidenate N is not available, studies on other "methyl lucidenate" and "lucidenic acid" compounds reveal a potential for this class of molecules to interfere with viral activity.

Research has shown that various lucidenic acids and their methyl esters can inhibit the induction of EBV-EA in Raji cells. This inhibitory action suggests an interference with the viral replication cycle. For instance, a study on triterpenoids from Ganoderma lucidum demonstrated that several lucidenic acids and their methyl ester derivatives exhibited potent inhibitory effects on EBV-EA induction.

In the context of other viruses, the potential for related compounds to interact with viral entry mechanisms has also been explored. For example, Lucidenic acid A has been identified as an inhibitor of the human angiotensin-converting enzyme 2 (hACE2) receptor, which is the primary entry point for SARS-CoV-2 into human cells. Molecular docking studies and in vitro fluorescence resonance energy transfer (FRET) tests have shown that Lucidenic acid A can bind to hACE2 with high affinity, thereby blocking its interaction with the viral spike protein. This mechanism prevents the virus from entering host cells. Although this finding does not directly involve Methyl Lucidenate N, it highlights a plausible anti-viral strategy for this class of triterpenoids.

Table 1: Inhibitory Effects of Selected Ganoderma Triterpenoids on Epstein-Barr Virus Early Antigen (EBV-EA) Induction (Note: Data for Methyl Lucidenate N is not available; the table presents findings for related compounds to illustrate the potential activity of this chemical class.)

| Compound | Test System | Activity |

| Lucidenic Acid A | Raji cells | Inhibited EBV-EA activation |

| Methyl Lucidenate A | Raji cells | Inhibited EBV-EA activation |

| Methyl Lucidenate E2 | Raji cells | Inhibited EBV-EA activation |

| Methyl Lucidenate Q | Raji cells | Inhibited EBV-EA activation |

| 20-hydroxylucidenic acid N | Raji cells | Inhibited EBV-EA activation |

Immunomodulatory Activities (e.g., macrophage formation, phagocytosis)

The immunomodulatory effects of triterpenoids from Ganoderma lucidum are a significant area of research. While direct studies on Methyl Lucidenate N are lacking, investigations into related compounds such as methyl lucidenate E2 and dehydrolucidenic acid N have revealed activities related to the enhancement of macrophage function. Macrophages are crucial components of the innate immune system, responsible for phagocytosis—the engulfment and elimination of pathogens and cellular debris.

Studies have indicated that certain triterpenoids can enhance macrophage formation and their phagocytic capabilities. For example, research has shown that extracts from Ganoderma lucidum containing these compounds can stimulate macrophage activity. The enhancement of phagocytosis is a key indicator of an activated immune response, suggesting that these compounds can bolster the body's defense mechanisms.

The immunomodulatory potential of these compounds is believed to be mediated through various signaling pathways that regulate immune cell function. While the precise mechanisms for Methyl Lucidenate N are yet to be elucidated, the activities of its chemical relatives suggest it may contribute to immune system modulation.

**Table 2: Immunomodulatory Effects of Triterpenoid-Containing Extracts from Ganoderma lucidum*** *(Note: This table reflects the general findings for extracts rich in triterpenoids, as specific data for Methyl Lucidenate N is not available.)

| Bioassay | Observation | Implication |

| Macrophage Formation | Enhanced in the presence of select Ganoderma triterpenoids | Potential to increase the population of key immune cells |

| Macrophage Phagocytosis | Increased phagocytic activity observed with related compounds | Suggests an enhancement of the innate immune response |

Neuroprotective Effects in Cellular Models (e.g., SH-SY5Y cell death)

Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death. The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study these processes and to screen for neuroprotective compounds. While there is no direct evidence of Methyl Lucidenate N's effect on SH-SY5Y cell death, research on related lucidenic acids provides some pertinent insights.

Lucidenic acids A and N, along with methyl lucidenic E2, have been reported to inhibit acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for Alzheimer's disease. By inhibiting acetylcholinesterase, these compounds may help to maintain higher levels of acetylcholine in the brain, which is crucial for cognitive function.

Although acetylcholinesterase inhibition is a valuable therapeutic target, it is an indirect indicator of neuroprotection against cell death. Direct studies on the effects of Methyl Lucidenate N on oxidative stress-induced cell death in SH-SY5Y cells are needed to confirm a neuroprotective role.

Table 3: Acetylcholinesterase Inhibitory Activity of Related Lucidenic Acids (Note: Data for Methyl Lucidenate N is not available. The table shows the activity of closely related compounds.)

| Compound | IC₅₀ (μM) |

| Lucidenic Acid A | 24.04 ± 3.46 |

| Lucidenic Acid N | 25.91 ± 0.89 |

| Methyl Lucidenic E2 | 17.14 ± 2.88 |

Anti-inflammatory Response in Macrophages (e.g., LPS-induced)

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Macrophages activated by lipopolysaccharide (LPS), a component of gram-negative bacteria, are a common in vitro model for studying inflammation. While the anti-inflammatory properties of Methyl Lucidenate N have not been specifically detailed, numerous studies have demonstrated the potent anti-inflammatory effects of other triterpenoids isolated from Ganoderma species.

These compounds have been shown to inhibit the production of pro-inflammatory mediators in LPS-stimulated macrophages. A key target is the inhibition of nitric oxide (NO) production, a signaling molecule that plays a role in inflammation. Several lanostane (B1242432) triterpenoids have been found to inhibit NO production in BV-2 microglial cells (a type of macrophage in the central nervous system) with varying potencies. The inhibition of these inflammatory markers suggests that these compounds may act by modulating inflammatory signaling pathways, such as the NF-κB pathway.

Table 4: Inhibitory Effects of Lanostane Triterpenoids from Ganoderma on Nitric Oxide Production in LPS-Induced Microglia (Note: This table presents data for various lanostane triterpenoids to illustrate the anti-inflammatory potential of this class of compounds, as specific data for Methyl Lucidenate N is not available.)

| Compound | IC₅₀ (μM) on NO Production |

| Compound 1 | 3.65 ± 0.41 |

| Compound 2 | 10.21 ± 1.15 |

| Compound 3 | 28.04 ± 2.81 |

| Compound 4 | 5.32 ± 0.67 |

| Compound 5 | 12.55 ± 1.33 |

In Vivo Animal Model Studies (Mechanistic Focus)

Impact on Metabolic Homeostasis in Rodent Models (e.g., anti-hyperlipidemic effects)

While in vivo studies specifically investigating Methyl Lucidenate N are not available, research on related compounds provides strong indications of its potential role in metabolic homeostasis. Hyperlipidemia, characterized by elevated levels of lipids in the blood, is a major risk factor for cardiovascular diseases.

Studies on lucidenic acid N, methyl lucidenate E2, and methyl lucidenate F have shown that these compounds can inhibit the differentiation of adipocytes, the cells that store fat. Furthermore, butyl lucidenate N, a derivative, has been found to inhibit adipogenesis in 3T3-L1 cells by downregulating genes involved in fatty acid synthesis.

More directly, a study on a triterpene with a similar chemical structure, Methyl-3β-hydroxylanosta-9,24-dien-21-oate, demonstrated significant anti-hyperlipidemic activity in rats fed a high-fat diet. imrpress.com Oral administration of this compound led to a significant reduction in total cholesterol and LDL-c ("bad" cholesterol) levels, along with an increase in HDL-c ("good" cholesterol) levels. imrpress.com These findings suggest that compounds in this family, and potentially Methyl Lucidenate N, could exert beneficial effects on lipid metabolism.

Table 5: Effects of a Related Triterpene on Serum Lipid Profile in High-Fat Diet-Fed Rats (Note: The data below is for Methyl-3β-hydroxylanosta-9,24-dien-21-oate, a compound structurally related to Methyl Lucidenate N.) imrpress.com

| Parameter | High-Fat Diet Control | Triterpene Treated (100 mg/kg) | Triterpene Treated (200 mg/kg) |

| Total Cholesterol (mmol/L) | 15.72 | 7.51 | Not Reported |

| LDL-c (mmol/L) | 7.41 | 4.46 | Not Reported |

| HDL-c (mmol/L) | 14.75 | 47.3 | Not Reported |

Effects on Organ-Specific Biochemical Markers (e.g., liver, brain)

The impact of Methyl Lucidenate N on organ-specific biochemical markers in vivo has not been directly studied. However, the liver and brain are key organs where the effects of bioactive compounds are often assessed. The liver is central to metabolism and detoxification, while the brain is the target for neuroprotective agents.

Given the anti-hyperlipidemic potential suggested by related compounds, it is plausible that Methyl Lucidenate N could influence liver-related biochemical markers. For instance, in the study of Methyl-3β-hydroxylanosta-9,24-dien-21-oate, the compound was reported to control the amount of serum lipids with lower toxicity, implying a degree of safety for the liver. imrpress.com

In the brain, the acetylcholinesterase inhibitory activity of related lucidenic acids suggests a potential to modulate neurochemical markers. However, without direct in vivo studies on Methyl Lucidenate N, its effects on liver enzymes (e.g., ALT, AST) or brain neurotransmitter levels remain speculative. Future research is necessary to determine the specific in vivo biochemical effects of Methyl Lucidenate N.

Structure Activity Relationship Sar Studies of Methyl Lucidenate N and Analogs

Identification of Key Pharmacophores and Structural Motifs

The lanostane (B1242432) skeleton is a fundamental pharmacophore for the biological activities of Methyl Lucidenate N and related compounds. researchgate.netthieme-connect.commdpi.com Specific structural motifs crucial for its various pharmacological effects include:

The tetracyclic ring system: This core structure is a common feature among bioactive triterpenoids from Ganoderma species. nih.govresearchgate.net

The side chain at C-17: The nature and length of this side chain significantly influence the biological activity. For instance, C27 nor-triterpenoids, like lucidenic acid N, have shown enhanced efficacy in inhibiting lipid accumulation compared to C24 and C30 analogs. x-mol.net

Oxygenated functional groups: The presence and position of hydroxyl (-OH) and keto (C=O) groups on the lanostane skeleton are critical determinants of bioactivity. mdpi.comresearchgate.net For example, many lucidenic acids, including lucidenic acid N, possess a hydroxyl group at C-7 and a keto group at C-15, which are thought to be essential for their cytotoxic effects. mdpi.com

Influence of Functional Groups on Biological Activities

The type and position of functional groups on the Methyl Lucidenate N scaffold have a profound impact on its biological profile.

Hydroxyl Groups: The hydroxyl group at the C-3 position is associated with α-glucosidase inhibitory activity. mdpi.com However, an increase in the number of hydroxyl groups can lead to a decrease in the cytotoxicity of triterpenoids. mdpi.com Methyl Lucidenate N possesses hydroxyl groups at C-3β and C-7β. scribd.com

Keto Groups: Methyl Lucidenate N has keto groups at C-11 and C-15. scribd.com The presence of a carbonyl group at C-3 and an α,β-unsaturated carbonyl group in the side chain are characteristic features of many 5α-reductase inhibitors among ganoderic acids, a related class of lanostane triterpenoids. nih.gov

Carboxyl Group and its Esters: The carboxyl group in the side chain is a key factor for several biological activities. nih.gov For instance, the free carboxyl group is often essential for inhibitory activity against enzymes like 5α-reductase and aldose reductase, with their methyl esters being significantly less active. nih.gov In the case of Methyl Lucidenate N, the side chain terminates in a methyl ester. scribd.com This esterification can influence properties like solubility and bioavailability. smolecule.com Derivatives like butyl lucidenate N have also been synthesized and studied, showing that altering the ester group can modulate biological effects such as the inhibition of adipogenesis. mdpi.com

Acetoxyl Groups: The introduction of acetoxyl groups can also modify activity. For example, some analogs with β-acetyloxy groups at C-12 have been identified. nih.gov

The following table summarizes the influence of key functional groups on the biological activities of Methyl Lucidenate N and its analogs.

| Functional Group | Position | Influence on Biological Activity |

| Hydroxyl (-OH) | C-3 | Associated with α-glucosidase inhibition. mdpi.com |

| Hydroxyl (-OH) | C-7 | Considered important for cytotoxicity in conjunction with the C-15 keto group. mdpi.com |

| Keto (C=O) | C-11, C-15 | The C-15 keto group is thought to be essential for cytotoxicity. mdpi.com |

| Methyl Ester (-COOCH3) | C-24 | Influences solubility and bioavailability; the corresponding free acid often shows different activity levels. nih.govsmolecule.com |

Stereochemical Determinants of Activity

The stereochemistry of the lanostane core and its substituents is a critical factor in the biological activity of Methyl Lucidenate N. The specific spatial arrangement of the functional groups and the configuration of the chiral centers determine how the molecule interacts with its biological targets.

Methyl Lucidenate N has a defined stereochemistry with a 3β,7β-dihydroxy configuration and a 14α-trimethyl substitution. researchgate.netthieme-connect.comscribd.com The β-configuration of the hydroxyl groups and the α-configuration of the methyl group at C-14 are conserved features that are likely important for its activity. While specific studies focusing solely on the stereochemical determinants of Methyl Lucidenate N are limited, research on related triterpenoids highlights the importance of stereochemistry. For example, in other lanostane triterpenoids, the configuration at C-20 and C-22 in the side chain can contribute to aldose reductase inhibitory activity. nih.gov The complex stereochemistry of these natural products remains a challenge for total synthesis.

Comparative Analysis with Other Lanostane Triterpenoids

Methyl Lucidenate N belongs to the C27 lucidenic acid family, which are nor-triterpenoids derived from the C30 lanostane skeleton. This structural difference sets them apart from the more extensively studied ganoderic acids, which are C30 triterpenoids. mdpi.com

Lucidenic Acids vs. Ganoderic Acids: The three-carbon difference in the side chain between lucidenic acids (C27) and ganoderic acids (C30) may affect their physicochemical properties, pharmacokinetic profiles, and receptor binding affinities. mdpi.com While both classes of compounds exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory effects, there are notable differences. mdpi.comnih.gov For example, lucidenic acids have been reported to block the hACE2 receptor, an activity not yet described for ganoderic acids. mdpi.com

Cytotoxicity: Lucidenic acid N has demonstrated significant cytotoxic activity against various tumor cell lines, including HepG2 and P-388. nih.govresearchgate.net Its cytotoxicity is comparable to other lucidenic acids like lucidenic acid A, but the potency can vary depending on the cell line. mdpi.com For instance, lucidenic acid N exhibited IC50 values of 230 μM against HepG2 cells and 64.5 μM against HL-60 cells. mdpi.com

Anti-hyperlipidemic and Anti-adipogenic Effects: Methyl Lucidenate N and its parent compound, lucidenic acid N, have been shown to inhibit triglyceride accumulation in preadipocytes. mdpi.comnih.gov Specifically, lucidenic acid N at 80 μM reduced triglyceride accumulation by about 30%. mdpi.com Methyl Lucidenate N, along with Methyl Lucidenate E2 and F, also inhibits adipocyte differentiation. researchgate.netmdpi.com This activity is shared with other lanostane triterpenoids, which often act by downregulating key adipogenic transcription factors. researchgate.net

Enzyme Inhibition: Lucidenic acids A and N, along with methyl lucidenate E2, are inhibitors of acetylcholinesterase, with IC50 values of 24.04 μM, 25.91 μM, and 17.14 μM, respectively. mdpi.com Lucidenic acid N also inhibits butyrylcholinesterase with an IC50 of 188.36 μM. mdpi.com

The table below provides a comparative overview of Methyl Lucidenate N and related compounds.

| Compound | Class | Key Structural Differences | Notable Biological Activities |

| Methyl Lucidenate N | C27 Lanostane Triterpenoid (B12794562) | Methyl ester at C-24; 3β,7β-dihydroxy; 11,15-diketo. scribd.com | Cytotoxicity, inhibition of adipocyte differentiation, acetylcholinesterase inhibition. researchgate.netmdpi.comnih.govnih.gov |

| Lucidenic Acid N | C27 Lanostane Triterpenoid | Free carboxylic acid at C-24; 3β,7β-dihydroxy; 11,15-diketo. nih.gov | Cytotoxicity, inhibition of triglyceride accumulation, acetylcholinesterase and butyrylcholinesterase inhibition. mdpi.comnih.gov |

| Methyl Lucidenate A | C28 Lanostane Triterpenoid | Different side chain structure. naturalproducts.netmedchemexpress.com | Anti-viral activity. researchgate.net |

| Methyl Lucidenate E2 | C30 Lanostane Triterpenoid | Different oxygenation pattern and side chain. smolecule.com | Neuroprotective, anti-hyperlipidemic, anti-viral, immunomodulatory activities. mdpi.comresearchgate.net |

| Ganoderic Acid A | C30 Lanostane Triterpenoid | Longer side chain with a carboxylic acid; different oxygenation pattern on the rings. mdpi.com | 5α-reductase inhibition. nih.gov |

Advanced Analytical Methodologies for Research Applications

Spectroscopic Techniques for Structural Characterization in Research

Spectroscopy is fundamental to determining the complex three-dimensional structure of Methyl Lucidenate N. By interacting with molecules using various wavelengths of the electromagnetic spectrum, these techniques provide detailed information about the atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural determination of organic molecules like Methyl Lucidenate N. One-dimensional (1D) NMR, including ¹H-NMR and ¹³C-NMR, provides essential information about the chemical environment of hydrogen and carbon atoms, respectively. The ¹H-NMR spectrum reveals details on the number of different types of protons, their electronic environment, and neighboring protons through chemical shifts and spin-spin coupling patterns researchgate.net. The ¹³C-NMR spectrum indicates the number of distinct carbon atoms and their functional groups (e.g., carbonyls, olefins, methyl groups) researchgate.net.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are indispensable for piecing together the molecular framework by establishing correlations between neighboring protons and direct carbon-proton attachments researchgate.net.

While specific NMR data for Methyl Lucidenate N is not extensively published, data from close structural analogs, such as Butyl Lucidenate N, isolated from Ganoderma lucidum, provides insight into the expected spectral characteristics. The ¹³C-NMR data for this related compound highlights the key carbon resonances that define the triterpenoid (B12794562) skeleton .

Table 1: Representative ¹³C-NMR Spectral Data for a Lucidenate N Analog (Butyl Lucidenate N) in CDCl₃ Data serves as an illustrative example of the lanostane-type triterpenoid skeleton.

| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |

| 1 | 35.0 | 15 | 21.4 |

| 2 | 27.9 | 16 | 30.6 |

| 3 | 217.9 | 17 | 49.8 |

| 4 | 47.4 | 18 | 16.4 |

| 5 | 50.8 | 19 | 18.9 |

| 6 | 37.1 | 20 | 128.0 |

| 7 | 201.2 | 21 | 22.0 |

| 8 | 145.9 | 22 | 33.1 |

| 9 | 146.0 | 23 | 26.6 |

| 10 | 38.3 | 24 | 124.6 |

| 11 | 21.0 | 25 | 131.5 |

| 12 | 70.0 | 26 | 168.1 |

| 13 | 46.8 | 27 | 64.9 |

| 14 | 50.8 | ||

| Source: Adapted from research on cytotoxic triterpenoids from Ganoderma lucidum. |

Mass Spectrometry (MS) is a critical technique for determining the molecular weight and elemental formula of Methyl Lucidenate N. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident assignment of a molecule's elemental composition. This technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures researchgate.net.

Tandem mass spectrometry (MS/MS) is used to further probe the structure of the molecule. In this method, the intact molecule (parent ion) is selected and fragmented through collision-induced dissociation (CID), and the resulting fragment ions (daughter ions) are analyzed mdpi.com. This fragmentation pattern serves as a structural fingerprint, providing valuable clues about the connectivity of the molecule. For instance, in the analysis of triterpenoids from Ganoderma species, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed where a data-dependent MS/MS scan with CID was applied to the most abundant ion in the full scan mdpi.com. Electrospray ionization (ESI) is a common soft ionization technique used for this class of compounds, often in the negative ion mode for acidic triterpenoids mdpi.comnih.gov.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic systems within Methyl Lucidenate N.

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification. For a triterpenoid ester like Methyl Lucidenate N, key IR absorptions would include:

C=O stretching: For the ketone and methyl ester carbonyl groups.

O-H stretching: If any hydroxyl groups are present on the triterpenoid backbone.

C-H stretching: For the numerous aliphatic and olefinic C-H bonds.

C-O stretching: For the ester linkage.

UV-Vis spectroscopy provides information about conjugated systems (alternating double and single bonds) within a molecule by measuring electronic transitions. Many triterpenoids isolated from Ganoderma lucidum contain a conjugated skeleton, which results in characteristic absorption maxima in the UV region nih.gov. This property is not only useful for structural characterization but is also exploited for detection in chromatographic methods, such as HPLC with a Diode Array Detector (DAD) nih.gov. The UV-Vis spectrum is recorded in a suitable solvent, and the wavelength of maximum absorption (λmax) is reported researchgate.net.

Chromatographic Methods for Purity and Quantification in Research

Chromatography is the cornerstone for the isolation, purification, and quantification of Methyl Lucidenate N from complex natural product extracts.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of triterpenoids from Ganoderma lucidum extracts nih.govmdpi.com. The method's high resolution allows for the separation of structurally similar compounds. An HPLC system coupled with a Diode Array Detector (DAD) or UV detector is commonly used for quality control and quantitative analysis nih.gov.

Validated HPLC-DAD methods have been developed for the simultaneous analysis of multiple triterpenes. These methods demonstrate good linearity, precision, accuracy, and recovery, making them suitable for robust quality control nih.gov. Typical parameters for an analytical HPLC method are summarized below.

Table 2: Typical Parameters for Analytical HPLC of Ganoderma Triterpenoids

| Parameter | Example Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Methanol (B129727)/Acetonitrile and acidified water (e.g., with acetic acid or phosphoric acid) nih.govmdpi.com |

| Flow Rate | 0.8 - 1.0 mL/min mdpi.com |

| Detection | UV/DAD at ~243-254 nm mdpi.com |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Source: Compiled from multiple studies on HPLC analysis of Ganoderma triterpenes. nih.govmdpi.com |

Method validation often includes determining the Limit of Detection (LOD) and Limit of Quantification (LOQ), which for related triterpenoids can be in the range of 0.34–1.41 µg/mL and 1.01–4.23 µg/mL, respectively nih.gov.

Gas Chromatography (GC) is another powerful separation technique, but it is typically reserved for compounds that are volatile or can be made volatile through chemical derivatization. Due to the high molecular weight and low volatility of triterpenoids like Methyl Lucidenate N, direct analysis by GC is challenging.

However, GC, especially when coupled with Mass Spectrometry (GC-MS), is an exceptionally sensitive and specific analytical tool researchgate.net. It is widely used for the identification and quantification of other methyl esters, such as fatty acid methyl esters (FAMEs), which can also be extracted from Ganoderma lucidum mdpi.com. For GC analysis of non-volatile compounds, a derivatization step (e.g., silylation) would be required to convert polar functional groups (like hydroxyls) into more volatile silyl ethers.

A typical GC-MS analysis involves injecting the sample into a heated port to vaporize it. The sample is then carried by an inert gas (e.g., helium) through a capillary column (such as an HP-5MS) where separation occurs based on boiling point and interaction with the stationary phase mdpi.com. The temperature of the column is carefully controlled and often ramped up over time (a temperature program) to ensure efficient separation of a mixture of compounds mdpi.com.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its more advanced counterpart, High-Performance Thin-Layer Chromatography (HPTLC), represent foundational techniques for the qualitative and semi-quantitative analysis of triterpenoids like Methyl Lucidenate N. These methods are valued for their simplicity, cost-effectiveness, and the ability to screen multiple samples simultaneously.

Principles and Application:

The separation of Methyl Lucidenate N and related triterpenoids by TLC and HPTLC is typically achieved on silica (B1680970) gel plates. The choice of the mobile phase is critical for achieving optimal separation. For triterpenoids isolated from Ganoderma lucidum, various solvent systems have been employed. A common mobile phase for the analysis of these compounds is a mixture of chloroform and methanol, often in a 10:1 ratio. Another effective solvent system is a combination of dichloromethane and methanol, for instance in a 9:1 ratio, which has been shown to provide good resolution for nonpolar triterpenes.

After development, the separated compounds on the TLC or HPTLC plate are visualized. While some compounds may be visible under UV light (typically at 254 nm or 366 nm), derivatization with a spray reagent is often necessary for the detection of triterpenoids. Commonly used reagents include Liebermann-Burchard and Carr-Price reagents, which produce colored spots upon heating, indicating the presence of triterpenoids. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.

Research Findings:

While specific HPTLC fingerprinting data for Methyl Lucidenate N is not extensively documented, studies on the triterpenoid profiles of Ganoderma species provide valuable insights. HPTLC analysis of extracts from various Ganoderma species has demonstrated the ability to distinguish between them based on their unique triterpenoid fingerprints nih.govmdpi.com. These fingerprint profiles show distinct bands corresponding to different triterpenes, and it is within such a profile that the band for Methyl Lucidenate N would be identified. The chromatograms of different Ganoderma samples can show a significant number of fluorescence bands, with Rf values often higher than 0.4 for triterpenes and their derivatives mdpi.com.

The following interactive table provides representative Rf values for related lucidenic acids, illustrating the type of data obtained from a TLC/HPTLC analysis.

| Compound | Mobile Phase | Stationary Phase | Detection Method | Rf Value |

| Lucidenic Acid N | Dichloromethane:Methanol (9:1) | Silica Gel | UV/Vis Spectroscopy | ~0.5 |

| Ganodermanontriol | Dichloromethane:Methanol (9:1) | Silica Gel | UV/Vis Spectroscopy | ~0.45 |

| Lucidenic Acid E2 | Dichloromethane:Methanol (9:1) | Silica Gel | UV/Vis Spectroscopy | ~0.6 |

Note: The Rf values are approximate and can vary based on experimental conditions.

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS)

For more detailed structural elucidation and sensitive quantification, hyphenated techniques that couple a chromatographic separation method with mass spectrometry are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), is a powerful tool for the analysis of triterpenoids from Ganoderma lucidum. This technique provides both chromatographic separation and mass-based identification, offering high selectivity and sensitivity.

Principles and Application:

In a typical LC-MS analysis of triterpenoids, a reversed-phase C18 column is used for separation. The mobile phase often consists of a gradient of acetonitrile and water, with a small amount of an acid like acetic or formic acid to improve peak shape and ionization. Electrospray ionization (ESI) is a common ionization technique used for these compounds, often in the negative ion mode, which tends to produce prominent [M-H]⁻ and [2M-H]⁻ ions acs.orgnih.govresearchgate.net.

Tandem mass spectrometry (MS/MS or MSn) provides further structural information by fragmenting the molecular ions. The fragmentation patterns of lucidenic and ganoderic acids are often characterized by the loss of water (H₂O) and carbon dioxide (CO₂) molecules. Key fragmentations also occur at the C and D rings of the triterpenoid skeleton, providing valuable structural information acs.orgnih.govresearchgate.net.

Research Findings:

The table below illustrates the kind of data that would be generated in an LC-MS analysis for compounds structurally related to Methyl Lucidenate N.

| Compound | Retention Time (min) | [M-H]⁻ (m/z) | Key MS/MS Fragments (m/z) |

| Ganoderic Acid A | ~35 | 515.3 | 497.3, 471.3, 453.3 |

| Ganoderic Acid B | ~30 | 499.3 | 481.3, 453.3, 435.3 |

| Lucidenic Acid A | ~40 | 471.3 | 453.3, 425.3, 407.3 |

Note: Retention times and fragment ions are illustrative and depend on the specific chromatographic and mass spectrometric conditions.

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, though its application to triterpenoids like Methyl Lucidenate N often requires derivatization.

Principles and Application:

Due to their relatively low volatility and polar functional groups, triterpenoids are not always suitable for direct GC-MS analysis. Derivatization, such as methylation or silylation, is often employed to increase their volatility and thermal stability. In the case of Methyl Lucidenate N, which is already a methyl ester, further derivatization of any hydroxyl groups would be necessary.

Once volatilized, the compounds are separated on a capillary column and then ionized, typically by electron ionization (EI). The resulting mass spectra provide a fragmentation pattern that serves as a molecular fingerprint, which can be compared to spectral libraries for identification.

Research Findings:

GC-MS has been used to analyze the constituent oils of Ganoderma lucidum, identifying various fatty acids and their methyl esters researchgate.net. While there is less specific literature on the GC-MS analysis of intact triterpenoids like lucidenic acids from Ganoderma, the technique is widely used for the analysis of other triterpenes and sterols. The analysis of Ganoderma lucidum extracts by GC-MS has revealed the presence of various organic compounds, including saturated and unsaturated fatty acids. The application of GC-MS to Methyl Lucidenate N would likely involve a derivatization step followed by analysis of the fragmentation pattern to confirm its structure.

Theoretical and Computational Investigations of Methyl Lucidenate N

Molecular Docking and Dynamics Simulations with Biological Targets

Computational methods such as molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the potential biological activities of natural compounds like Methyl Lucidenate N by predicting their interactions with macromolecular targets.

A notable study investigated the anti-diabetic potential of several compounds from Ganoderma lucidum, including Methyl Lucidenate N, by docking them against α-glucosidase (PDB ID: 3W37). tjnpr.org Methyl Lucidenate N exhibited a strong binding affinity with a docking score of -12.1 kcal/mol and a root-mean-square deviation (RMSD) of 1.58 Å, suggesting it could be a promising inhibitor of this enzyme. tjnpr.org The results indicated a static intermolecular interaction that encourages further experimental validation for its anti-diabetic applications. tjnpr.org

In the context of antiviral research, molecular docking has been used to propose the inhibitory effects of related lucidenic acids on various viral targets. For instance, lucidenic acids A, B, C, and N have been shown through docking to bind to matrix metalloproteinases, which is suggested to be a mechanism for inhibiting the invasion of the hepatitis B virus. mdpi.comencyclopedia.pub While this study did not focus exclusively on Methyl Lucidenate N, the shared structural features suggest that it could have similar interactions, a hypothesis that requires specific computational and experimental verification.

| Compound | Docking Score (kcal/mol) | RMSD (Å) |

|---|---|---|

| Butyl lucidenate P | -12.8 | 1.23 |

| Butyl lucidenate E2 | -12.3 | 1.76 |

| Methyl ganoderate H | -12.0 | 1.20 |

| Methyl lucidenate N | -12.1 | 1.58 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. njit.edu This approach establishes a mathematical relationship between the chemical structure and biological activity, enabling the prediction of the activity of new compounds. nih.govresearchgate.net

In a study evaluating the anti-diabetic potential of compounds from Ganoderma lucidum, a QSARIS analysis was performed. tjnpr.org This analysis confirmed the biocompatibility of Methyl Lucidenate N based on its physicochemical properties in relation to Lipinski's rule of five. tjnpr.org This suggests that Methyl Lucidenate N possesses drug-like qualities, making it a suitable candidate for further pharmaceutical development. tjnpr.org

While specific, detailed QSAR models exclusively developed for Methyl Lucidenate N and its derivatives are not extensively documented in the provided search results, the principles of QSAR are widely applied in natural product research. sciopen.comnih.gov Such models typically use molecular descriptors—such as electronic, steric, and hydrophobic properties—to correlate with a specific biological activity, like enzyme inhibition or cytotoxicity. njit.edunih.gov The development of a robust QSAR model for a series of lucidenic acid derivatives could provide valuable insights into the key structural features required for their biological effects and guide the synthesis of more potent analogues. nih.govnih.gov

In Silico Prediction of Bioactivity Profiles

In silico methods are instrumental in predicting the bioactivity profiles of compounds like Methyl Lucidenate N, offering a preliminary screening of their potential pharmacological effects before extensive experimental testing. researchgate.netprotocols.io

One study utilized in silico evaluations to explore the anti-diabetic potential of various Ganoderma lucidum components. tjnpr.org The analysis included ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, which justified the pharmaceutical applicability of Methyl Lucidenate N. tjnpr.org Such predictions are crucial for assessing the viability of a compound as a potential drug.

Furthermore, the bioactivity of related lucidenic acids has been predicted using computational tools. For example, molecular docking suggested that lucidenic acids A, B, C, and N could inhibit the hepatitis B virus by binding to matrix metalloproteinases. mdpi.comencyclopedia.pub Another study highlighted that Methyl lucidenate F, a related compound, is a novel tyrosinase inhibitor, suggesting potential applications in skin-whitening agents. researchgate.net Given the structural similarities, it is plausible that Methyl Lucidenate N may share some of these predicted activities, although direct computational evidence is necessary for confirmation.

The bioactivity scores for various drug targets can also be calculated using online software, which helps in prioritizing compounds for further investigation. researchgate.net These predictions, while theoretical, provide a valuable roadmap for experimental studies to confirm the predicted pharmacological activities. mdpi.com

Quantum Chemical Calculations (e.g., ground-state energy, dipole moment, band gap)

Quantum chemical calculations provide fundamental insights into the electronic structure and intrinsic chemical properties of molecules like Methyl Lucidenate N. journaljpri.comrsdjournal.org These calculations can determine parameters such as ground-state energy, dipole moment, and the HOMO-LUMO band gap, which are crucial for understanding a molecule's reactivity and stability. aps.orgarxiv.org

A computational study on Ganoderma lucidum compounds reported several quantum-based parameters for Methyl Lucidenate N. tjnpr.org The calculated values were:

Ground-state energy: -1543.14 eV

Dipole moment: 8.294 Debye

Band gap: 4.598 eV

These quantum chemical descriptors are valuable for justifying the suitability of a compound for specific applications and can be correlated with its biological activity. tjnpr.orgjournaljpri.com

| Compound | Ground-State Energy (eV) | Dipole Moment (Debye) | Band Gap (eV) |

|---|---|---|---|

| Butyl lucidenate P | -1888.85 | 9.129 | 5.952 |

| Butyl lucidenate E2 | -1887.64 | 6.689 | 6.393 |

| Methyl ganoderate H | -1961.62 | 5.106 | 3.599 |

| Methyl lucidenate N | -1543.14 | 8.294 | 4.598 |

Research Gaps and Future Perspectives in Methyl Lucidenate N Studies

Elucidation of Novel Mechanistic Pathways

Current understanding of the molecular mechanisms underpinning the bioactivity of Methyl Lucidenate N is limited. Initial research has pointed towards its involvement in pathways related to lipid metabolism and inflammation. For instance, Methyl Lucidenate N has been shown to inhibit the accumulation of triglycerides during the differentiation of 3T3-L1 preadipocytes, suggesting an anti-adipogenic effect. researchgate.netnih.gov The precise molecular targets within the adipogenesis signaling cascade, however, are yet to be fully elucidated. It is unclear whether it acts on key transcription factors like PPARγ and C/EBPα or on earlier signaling events.

Furthermore, related compounds, such as Lucidenic Acid N, have been noted for their cytotoxic effects against various cancer cell lines and their ability to inhibit cancer cell invasion. mdpi.com The mechanisms behind these anti-invasive properties are largely unknown, presenting a significant research gap. mdpi.com While some lucidenic acids are known to suppress inflammatory responses by interrupting the NF-κB pathway, the specific interactions of Methyl Lucidenate N within this and other inflammatory pathways have not been thoroughly investigated. mdpi.com Future research should focus on identifying the direct protein targets of Methyl Lucidenate N to unravel its primary mechanism of action.

Table 1: Known and Postulated Mechanistic Pathways for Lucidenic Acids

| Compound Family | Known/Postulated Pathway | Associated Biological Activity | Research Gap for Methyl Lucidenate N |

|---|---|---|---|

| Lucidenic Acids | Inhibition of Adipocyte Differentiation | Anti-hyperlipidemic mdpi.com | Precise molecular targets (e.g., PPARγ, SREBP-1c) are unknown. researchgate.netmdpi.com |

| Lucidenic Acids | Inhibition of Acetylcholinesterase mdpi.comexplorationpub.com | Neuroprotection mdpi.com | Specific activity and mechanism of Methyl Lucidenate N are not confirmed. |

| Lucidenic Acids | Interruption of NF-κB Pathway mdpi.commdpi.com | Anti-inflammatory mdpi.com | The specific effect and targets of Methyl Lucidenate N within this pathway are not detailed. |

Exploration of Unreported Biological Activities

The investigation into the biological activities of Methyl Lucidenate N has been narrowly focused. The broader family of lucidenic acids and related triterpenoids from Ganoderma lucidum exhibit a wide spectrum of pharmacological effects, many of which have not been assessed for Methyl Lucidenate N. mdpi.comresearchgate.net These represent promising, unexplored avenues for research.

For example, various lucidenic acids and their methyl esters have demonstrated potent inhibitory effects on the activation of the Epstein-Barr virus (EBV), suggesting potential anti-viral applications. mdpi.comresearchgate.netnih.gov Additionally, Methyl Lucidenate F, a closely related compound, is a known inhibitor of tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis, indicating a potential role in cosmetics or treatments for hyperpigmentation. researchgate.net Other reported activities for lucidenic acids include neuroprotective effects via cholinesterase inhibition and immunomodulatory activities. mdpi.comexplorationpub.com A systematic screening of Methyl Lucidenate N against a diverse panel of biological targets, including those related to viral infections, cancer progression, and neurodegenerative diseases, is warranted.

Table 2: Potential Biological Activities for Future Investigation

| Biological Activity | Rationale based on Related Compounds | Potential Application |

|---|---|---|

| Anti-viral (e.g., anti-EBV) | Lucidenic acids and their methyl esters inhibit EBV-EA induction. mdpi.comresearchgate.net | Treatment of virus-associated diseases. |

| Tyrosinase Inhibition | Methyl Lucidenate F shows dose-dependent tyrosinase inhibitory activity. researchgate.net | Cosmeceuticals, treatment of hyperpigmentation. |

| Neuroprotection | Lucidenic acids A and N inhibit acetylcholinesterase. mdpi.comexplorationpub.com | Management of neurodegenerative diseases like Alzheimer's. mdpi.commdpi.com |

| Broad-spectrum Anticancer | Lucidenic acids exhibit cytotoxicity against various cancer cell lines beyond the initial screens. mdpi.comresearchgate.net | Oncology. |

Development of Advanced Synthetic Strategies for Complex Analogs

Currently, Methyl Lucidenate N is obtained through isolation from natural sources. researchgate.net There is a lack of reported advanced synthetic or semi-synthetic strategies specifically for this compound and its complex analogs. The development of such strategies is crucial for several reasons. Firstly, it would enable the synthesis of larger quantities of the compound for extensive biological testing, overcoming the limitations of natural abundance. Secondly, it would open the door to structure-activity relationship (SAR) studies. Research on related ganoderic acids has shown that small structural modifications, such as the state of the carboxyl group in the side chain, can be essential for biological activity. nih.gov

Future efforts should be directed towards developing modular synthetic routes that allow for the systematic modification of the triterpenoid (B12794562) skeleton and its side chains. This would facilitate the creation of a library of novel analogs. These analogs could then be screened to identify compounds with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles, potentially leading to the development of new therapeutic agents. nih.gov

Integration of Omics Data (e.g., proteomics, metabolomics) in Mechanistic Research

To move beyond single-pathway analysis and gain a holistic understanding of the cellular effects of Methyl Lucidenate N, the integration of "omics" technologies is essential. researchgate.netctcusp.org Proteomics can identify the full spectrum of proteins that interact with the compound, revealing novel targets and off-target effects. ctcusp.org Metabolomics can provide a snapshot of the global metabolic changes that occur within a cell or organism upon treatment, offering insights into the functional consequences of the compound's activity. ctcusp.orgnih.gov

Studies on Ganoderma lucidum have already demonstrated the power of these approaches. For instance, an integrated proteomics and metabolomics analysis was used to elucidate the regulatory mechanism of ganoderic acid biosynthesis, revealing a significant metabolic rearrangement. nih.gov A similar strategy applied to cells treated with Methyl Lucidenate N could uncover previously unknown mechanisms of action and biomarkers of response. nih.govnih.gov This systems-level perspective is critical for understanding the complex interplay between the compound and the biological system, paving the way for more informed drug development and application. frontiersin.org

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Methyl Lucidenate N |

| Lucidenic Acid A |

| Lucidenic Acid B |

| Lucidenic Acid C |

| Lucidenic Acid D2 |

| Lucidenic Acid E2 |

| Lucidenic Acid F |

| Lucidenic Acid N |

| Methyl Lucidenate E2 |

| Methyl Lucidenate F |

| Ganoderic Acid |

| PPARγ |

| C/EBPα |

| SREBP-1c |

Q & A

Q. What are the primary pharmacological mechanisms of Methyl Lucidenate N, and how are these studied experimentally?

Methyl Lucidenate N exhibits anticancer, antiviral, neuroprotective, and anti-hyperlipidemic properties . To investigate these mechanisms:

- Anticancer activity : Use cell viability assays (e.g., MTT) with cancer cell lines, followed by apoptosis markers (e.g., caspase-3 activation) and gene expression profiling .

- Antiviral effects : Employ plaque reduction assays or viral replication inhibition studies (e.g., HIV-1 protease inhibition assays, as in Min et al., 1998) .

- Neuroprotection : Conduct in vitro models of oxidative stress (e.g., SH-SY5Y cells exposed to H₂O₂) and measure mitochondrial membrane potential or ROS levels .

Q. What analytical methods are validated for quantifying Methyl Lucidenate N in complex matrices like plant extracts?

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is widely used. For example:

Q. How do structural modifications of Methyl Lucidenate N influence its bioactivity?

Compare derivatives (e.g., hydroxylation, esterification) using:

- Molecular docking : Predict binding affinity to targets like ACE2 (as modeled for related triterpenes in ).

- SAR studies : Test anti-inflammatory activity via COX-2 inhibition assays or measure lipid-lowering effects in hyperlipidemic rodent models .

Advanced Research Questions

Q. How can contradictory data on Methyl Lucidenate N’s anticancer efficacy be resolved across studies?

Contradictions may arise from:

- Cell line specificity : Validate results across multiple lines (e.g., HepG2 vs. MCF-7) and standardize culture conditions .

- Dosage variability : Perform dose-response curves (e.g., IC₅₀ calculations) and compare pharmacokinetic profiles .

- Synergistic effects : Test combinations with chemotherapeutics (e.g., doxorubicin) using Chou-Talalay synergy analysis .

Q. What experimental designs are optimal for studying Methyl Lucidenate N’s neuroprotective effects in vivo?

- Animal models : Use transgenic mice (e.g., Alzheimer’s models like APP/PS1) or ischemic stroke models (e.g., MCAO).

- Biomarkers : Measure Aβ plaque reduction, tau phosphorylation, or BDNF levels via ELISA/Western blot .

- Dosing regimen : Optimize bioavailability via nanoformulations (e.g., liposomes) to enhance blood-brain barrier penetration .

Q. How can researchers address inconsistencies in reported antiviral mechanisms of Methyl Lucidenate N?

- Mechanistic depth : Use siRNA knockdowns to confirm viral entry vs. replication inhibition (e.g., targeting ACE2 or viral proteases) .